N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32ClN5O2 and its molecular weight is 458. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds with structural similarities have been explored for their affinity and antagonistic activity towards neurokinin-1 (NK1) receptors. These studies highlight the potential of certain chemicals in pre-clinical tests relevant to clinical efficacy in emesis (nausea and vomiting) and depression. The high water solubility of these compounds makes them suitable for both intravenous and oral administration, suggesting a potential application in treating related disorders (Harrison et al., 2001).
Insecticidal Activity
Modifications in the chemical structure of certain compounds have shown to retain or enhance insecticidal activity. These transformations allow for the development of broad-spectrum insecticides, indicating potential applications in agriculture for pest control (Samaritoni et al., 1999).
Antimicrobial Agents
The synthesis of thiazolidinone derivatives and their evaluation against bacterial and fungal strains reveal significant antimicrobial activity. This suggests a potential application in the development of new antimicrobial agents to combat various infections (Patel, Kumari, & Patel, 2012).
Optical Device Applications
Studies on the nonlinear optical properties of certain compounds indicate their suitability for optical device applications, such as optical limiters. This suggests a potential application in the development of materials for optical devices leveraging their unique absorption behaviors (Rahulan et al., 2014).
Cytotoxicity Assay
Research involving the synthesis and structural analysis of novel compounds, followed by cytotoxicity assays, provides insights into their potential applications in medical research, particularly in the development of therapeutic agents (Ahmed et al., 2016).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-28(2)20-10-8-18(9-11-20)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-19-6-4-5-7-21(19)25/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCXXVBFIQHNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.